![molecular formula C26H28FN3O9 B12354472 (2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound combines the properties of a dihydroxybutanedioic acid and a quinazoline derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of advanced purification techniques such as chromatography and crystallization to obtain the final product in its purest form .
化学反応の分析
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, further modifying its properties .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential as a therapeutic agent due to its unique structural features and biological activity .
In the industrial sector, (2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
作用機序
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways .
The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione can be compared to other similar compounds, such as (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid and (3R,4R)-1-benzyl-N,4-dimethyl-3-piperidinamine . These compounds share structural similarities but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its combination of a dihydroxybutanedioic acid and a quinazoline derivative, which imparts distinct chemical and biological properties .
特性
分子式 |
C26H28FN3O9 |
|---|---|
分子量 |
545.5 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H22FN3O3.C4H6O6/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10/h1-8,16,18H,9-14H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
ZTFXXYDVCUNTII-LREBCSMRSA-N |
異性体SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4C=CC=CC4=NC3=O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4C=CC=CC4=NC3=O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


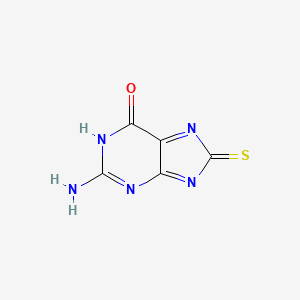
![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)
![6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12354409.png)

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)

![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B12354444.png)
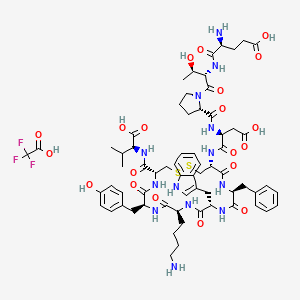
![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B12354461.png)
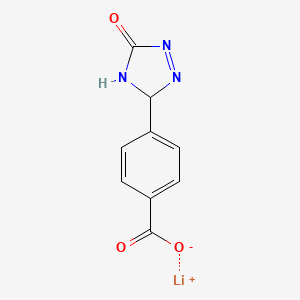
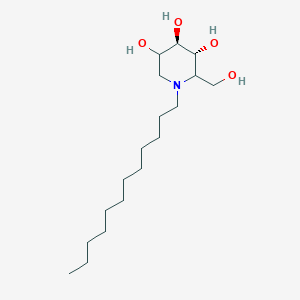
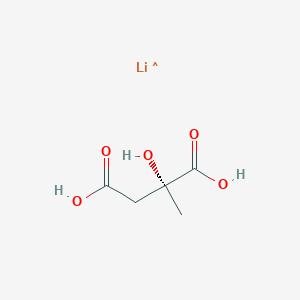
![Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)
